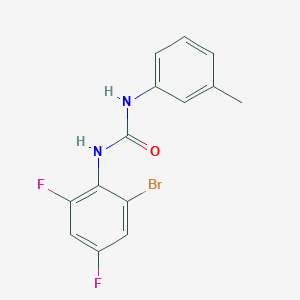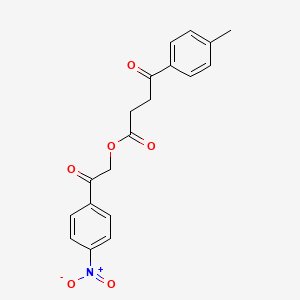
N-(2-bromo-4,6-difluorophenyl)-N'-(3-methylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-bromo-4,6-difluorophenyl)-N'-(3-methylphenyl)urea, also known as BDFU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BDFU is a urea derivative that has been synthesized through a series of chemical reactions, and its unique structure has made it an attractive candidate for further investigation.
作用機序
The mechanism of action of N-(2-bromo-4,6-difluorophenyl)-N'-(3-methylphenyl)urea varies depending on its application. In medicinal chemistry, N-(2-bromo-4,6-difluorophenyl)-N'-(3-methylphenyl)urea has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, N-(2-bromo-4,6-difluorophenyl)-N'-(3-methylphenyl)urea has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the progression of Alzheimer's disease.
In agriculture, N-(2-bromo-4,6-difluorophenyl)-N'-(3-methylphenyl)urea inhibits the growth of weeds by interfering with the biosynthesis of amino acids, which are essential for plant growth. Similarly, N-(2-bromo-4,6-difluorophenyl)-N'-(3-methylphenyl)urea inhibits the growth of fungi by interfering with their cell wall synthesis.
Biochemical and Physiological Effects:
N-(2-bromo-4,6-difluorophenyl)-N'-(3-methylphenyl)urea has been shown to have various biochemical and physiological effects, depending on its application. In medicinal chemistry, N-(2-bromo-4,6-difluorophenyl)-N'-(3-methylphenyl)urea has been found to induce apoptosis in cancer cells, which leads to their death. Additionally, N-(2-bromo-4,6-difluorophenyl)-N'-(3-methylphenyl)urea has been shown to inhibit the activity of acetylcholinesterase, which can improve cognitive function in Alzheimer's patients.
In agriculture, N-(2-bromo-4,6-difluorophenyl)-N'-(3-methylphenyl)urea inhibits the growth of weeds and fungi by interfering with their biosynthesis of essential compounds, which can lead to their death.
実験室実験の利点と制限
One advantage of using N-(2-bromo-4,6-difluorophenyl)-N'-(3-methylphenyl)urea in lab experiments is its unique structure, which allows for the investigation of its various properties and applications. Additionally, N-(2-bromo-4,6-difluorophenyl)-N'-(3-methylphenyl)urea is relatively easy to synthesize and purify, which makes it a convenient compound to work with.
However, one limitation of using N-(2-bromo-4,6-difluorophenyl)-N'-(3-methylphenyl)urea in lab experiments is its potential toxicity, as it has been shown to have cytotoxic effects on certain cell lines. Additionally, N-(2-bromo-4,6-difluorophenyl)-N'-(3-methylphenyl)urea may have limited solubility in certain solvents, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the investigation of N-(2-bromo-4,6-difluorophenyl)-N'-(3-methylphenyl)urea. In medicinal chemistry, N-(2-bromo-4,6-difluorophenyl)-N'-(3-methylphenyl)urea could be further explored for its potential as an anticancer agent and as a treatment for Alzheimer's disease. Additionally, N-(2-bromo-4,6-difluorophenyl)-N'-(3-methylphenyl)urea could be investigated for its potential as a treatment for other neurodegenerative diseases.
In agriculture, N-(2-bromo-4,6-difluorophenyl)-N'-(3-methylphenyl)urea could be further studied for its herbicidal and fungicidal properties, and its potential use in crop protection. Additionally, N-(2-bromo-4,6-difluorophenyl)-N'-(3-methylphenyl)urea could be explored for its potential as a plant growth regulator.
In material science, N-(2-bromo-4,6-difluorophenyl)-N'-(3-methylphenyl)urea could be investigated for its potential use in the synthesis of new materials, such as polymers and nanoparticles. Its unique structure and properties make it an attractive candidate for further investigation in this field.
合成法
The synthesis of N-(2-bromo-4,6-difluorophenyl)-N'-(3-methylphenyl)urea involves several steps, starting with the reaction of 2-bromo-4,6-difluoroaniline with 3-methylphenyl isocyanate to form the corresponding urea derivative. The reaction is carried out in the presence of a catalyst, such as triethylamine, and the product is purified through recrystallization.
科学的研究の応用
N-(2-bromo-4,6-difluorophenyl)-N'-(3-methylphenyl)urea has been studied extensively for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, N-(2-bromo-4,6-difluorophenyl)-N'-(3-methylphenyl)urea has been investigated for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, N-(2-bromo-4,6-difluorophenyl)-N'-(3-methylphenyl)urea has been explored as a potential treatment for Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the progression of the disease.
In agriculture, N-(2-bromo-4,6-difluorophenyl)-N'-(3-methylphenyl)urea has been studied for its herbicidal properties, as it has been shown to inhibit the growth of certain weeds. Furthermore, N-(2-bromo-4,6-difluorophenyl)-N'-(3-methylphenyl)urea has been investigated for its potential use as a fungicide, as it has been found to inhibit the growth of certain fungi.
In material science, N-(2-bromo-4,6-difluorophenyl)-N'-(3-methylphenyl)urea has been explored for its potential use in the synthesis of new materials, such as polymers and nanoparticles. Its unique structure and properties make it an attractive candidate for further investigation in this field.
特性
IUPAC Name |
1-(2-bromo-4,6-difluorophenyl)-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrF2N2O/c1-8-3-2-4-10(5-8)18-14(20)19-13-11(15)6-9(16)7-12(13)17/h2-7H,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAVOYQHMPYKEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=C(C=C(C=C2Br)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromo-4,6-difluorophenyl)-3-(3-methylphenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide](/img/structure/B4966394.png)
amino]-N-(3-methylbutyl)benzamide](/img/structure/B4966395.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate](/img/structure/B4966399.png)

![3-(4-methylbenzyl)-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4966425.png)
![3-(benzyloxy)-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B4966443.png)
![2-{2-chloro-4-[(cyclopentylamino)sulfonyl]phenoxy}-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B4966446.png)
![N,N-diethyl-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}aniline](/img/structure/B4966452.png)
![1,3-dimethoxy-2-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B4966464.png)
![4,5,6,7-tetrachloro-2-{4-[(4-nitrophenyl)thio]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4966472.png)
![6-(3-chloro-4-methylphenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4966476.png)
![methyl 6-[3-(difluoromethoxy)phenyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B4966477.png)
amino]methyl}-2,6-dimethoxyphenol](/img/structure/B4966484.png)
![2-{3-[oxo(1-pyrrolidinyl)acetyl]-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B4966497.png)